Bienvenue dans la boutique en ligne BenchChem!

Anlotinib dihydrochloride

Kinase selectivity profiling VEGFR2 inhibition Receptor tyrosine kinase

Anlotinib dihydrochloride (AL3818) is the clinically validated, multi-target RTK inhibitor with sub-nanomolar VEGFR2 potency (IC₅₀ <1 nM) and a kinase selectivity profile that minimizes off-target Raf/MEK/ERK, EGFR, and HER2 confounding. Its high aqueous solubility (≥96 mg/mL) and effective in vivo dosing at 1.5–6 mg/kg—5- to 20-fold lower than sunitinib or sorafenib—reduce compound consumption and animal morbidity in chronic angiogenesis studies. As the agent that achieved a statistically significant 3.33-month median OS improvement in the Phase III ALTER 0303 trial (HR=0.68, P=0.002), it is the most clinically relevant tool compound for refractory NSCLC PDX models and translational anti-angiogenesis research.

Molecular Formula C23H24Cl2FN3O3
Molecular Weight 480.4 g/mol
CAS No. 1360460-82-7
Cat. No. B612052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnlotinib dihydrochloride
CAS1360460-82-7
SynonymsAL3818;  AL-3818;  AL 3818;  Anlotinib;  Anlotinib HCl;  Anlotinib dihydrochloride.
Molecular FormulaC23H24Cl2FN3O3
Molecular Weight480.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl.Cl
InChIInChI=1S/C23H22FN3O3.2ClH/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23;;/h3-5,8-11,27H,6-7,12,25H2,1-2H3;2*1H
InChIKeyUUAKQNIPIXQZFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anlotinib Dihydrochloride (CAS 1360460-82-7) – A Differentiated Multi-Target RTK Inhibitor for Anticancer Drug Discovery and Preclinical Research


Anlotinib dihydrochloride (AL3818) is an orally administered, multi-target receptor tyrosine kinase (RTK) inhibitor designed to primarily inhibit vascular endothelial growth factor receptor 2 (VEGFR2) with sub-nanomolar potency, alongside VEGFR3, platelet-derived growth factor receptors (PDGFRα/β), fibroblast growth factor receptors (FGFR1-4), and c-Kit [1]. The dihydrochloride salt form (C23H22FN3O3·2HCl, MW 480.36) demonstrates high aqueous solubility (≥96 mg/mL in water) and is the clinically developed and approved molecular entity for multiple oncology indications in China . As a small molecule inhibitor that occupies the ATP-binding pocket of VEGFR2 tyrosine kinase, anlotinib exhibits a distinct kinase selectivity profile compared to earlier-generation multi-kinase inhibitors, positioning it as a differentiated tool compound for both basic angiogenesis research and translational oncology studies [2].

Why Generic Multi-Kinase Inhibitor Substitution Fails: The Quantitative Differentiation of Anlotinib Dihydrochloride


While anlotinib belongs to the class of VEGFR-targeting multi-kinase inhibitors that includes sunitinib, sorafenib, pazopanib, and lenvatinib, direct interchangeability of these agents is not supported by quantitative evidence. Anlotinib demonstrates a distinct kinase inhibition profile with sub-nanomolar selectivity for VEGFR2 (IC50 <1 nM) that diverges meaningfully from comparators [1]. Critically, anlotinib achieves broad-spectrum in vivo antitumor efficacy at doses of 1.5–6 mg/kg daily in murine xenograft models—a dosing range that is approximately 5- to 20-fold lower than the effective doses required for other TKIs (20–100 mg/kg) . Furthermore, the clinical tolerability profile of anlotinib, characterized by a significantly lower incidence of grade ≥3 adverse events compared to sunitinib [2], underscores that substitution based solely on shared molecular targets would ignore quantitative differences in therapeutic index and dosing convenience that directly impact experimental design, reproducibility, and translational relevance.

Product-Specific Quantitative Differentiation Guide: Anlotinib Dihydrochloride Versus Comparator Multi-Kinase Inhibitors


Evidence Item 1: Kinase Selectivity Profile – Sub-Nanomolar VEGFR2 Inhibition with Distinct Off-Target Sparing

Anlotinib dihydrochloride demonstrates a differentiated kinase inhibition profile, characterized by sub-nanomolar potency against VEGFR2 (IC50 <1 nM) and VEGFR3 (IC50 = 0.7 nM), with reduced activity against VEGFR1 (IC50 = 26.9 nM) and PDGFR-related kinases (c-Kit IC50 = 14.8 nM; PDGFRβ IC50 = 115 nM). Notably, anlotinib exhibits minimal inhibition of c-Met, c-Src, EGFR, and HER2 even at concentrations up to 2000 nM [1]. In contrast, sunitinib inhibits VEGFR2 with an IC50 of approximately 9 nM and demonstrates broader off-target kinase inhibition . Sorafenib, another comparator, shows potent inhibition of Raf-1 (IC50 = 6 nM), B-Raf (IC50 = 20 nM), and VEGFR-3 (IC50 = 22 nM), reflecting a distinct target engagement pattern that extends beyond VEGFR signaling .

Kinase selectivity profiling VEGFR2 inhibition Receptor tyrosine kinase Angiogenesis research

Evidence Item 2: In Vivo Antitumor Efficacy – Broad-Spectrum Activity at Significantly Lower Dosing Requirements

In head-to-head preclinical evaluations, once-daily oral administration of anlotinib dihydrochloride demonstrates broader and stronger in vivo antitumor efficacy compared to sunitinib, with the capacity to induce tumor regression in certain xenograft models . Quantitatively, anlotinib achieves significant tumor growth inhibition at daily oral doses of 1.5–6 mg/kg in mice, whereas other TKIs in the same class, such as sunitinib and sorafenib, typically require doses of 20–100 mg/kg to achieve comparable antitumor effects . Additionally, anlotinib demonstrates activity across a wide range of human tumor xenograft models, including colon (SW-620), ovarian (SK-OV-3), liver (SMMC-7721), renal (Caki-1), glioma (U87MG), and non-small cell lung (Calu-3) carcinoma models [1].

In vivo xenograft models Antitumor efficacy Dose optimization Preclinical oncology

Evidence Item 3: Clinical Efficacy in Advanced NSCLC – Validated Third-Line Survival Benefit Versus Placebo

In the pivotal Phase III ALTER 0303 trial (NCT02388919), anlotinib dihydrochloride administered as third-line therapy in patients with advanced NSCLC demonstrated statistically significant improvements in both progression-free survival (PFS) and overall survival (OS) compared to placebo. Median PFS was 5.37 months in the anlotinib arm versus 1.40 months in the placebo arm (HR = 0.25, P < 0.0001). Median OS was 9.63 months with anlotinib versus 6.30 months with placebo (HR = 0.68, P = 0.002) [1]. This OS benefit of +3.33 months in the third-line refractory NSCLC setting represents a clinically meaningful outcome not consistently observed with all multi-kinase inhibitors in this heavily pretreated population. For context, Phase III trials of sorafenib in third/fourth-line NSCLC failed to demonstrate a significant OS benefit over placebo [2].

Non-small cell lung cancer Progression-free survival Overall survival Phase III clinical trial

Evidence Item 4: Safety and Tolerability – Reduced Grade ≥3 Adverse Events Versus Sunitinib

Anlotinib dihydrochloride exhibits a tolerability profile that is quantitatively differentiated from comparator sunitinib with respect to high-grade adverse events. Clinical review data indicate that anlotinib has a significantly lower incidence of grade 3 or higher side effects compared to sunitinib [1]. In Phase I clinical evaluation, the most common adverse events associated with anlotinib included hypertension (45.2%), hand-foot syndrome (42.9%), diarrhea (47.6%), and fatigue (40.5%), with grade 3 hematological adverse events occurring in only 3.6% of patients and no grade 4 hematological events observed [2]. In contrast, sunitinib has been associated with grade 3–4 adverse event rates exceeding 50% across multiple studies, including significant rates of fatigue, hypertension, and hematological toxicities [3].

Adverse event profile Tolerability Therapeutic index Toxicity comparison

Evidence Item 5: Formulation and Solubility – High Aqueous Solubility of Dihydrochloride Salt Enables Flexible Dosing

Anlotinib dihydrochloride demonstrates substantially higher aqueous solubility compared to the free base form, with a measured solubility of 96 mg/mL in water and 48 mg/mL in DMSO (approximately 100–200 mM) . This represents a critical formulation advantage over comparator multi-kinase inhibitors such as sorafenib, which exhibits poor aqueous solubility (<1 mg/mL) and requires specialized formulation vehicles (e.g., Cremophor EL/ethanol) for in vivo administration . Additionally, the dihydrochloride salt has been characterized in multiple crystalline forms (at least seven distinct polymorphs identified), enabling selection of optimal solid-state properties for specific research applications [1].

Salt form optimization Aqueous solubility Formulation development Preclinical drug preparation

Evidence Item 6: Species-Specific Pharmacokinetics – Extended Human Half-Life Supports Translational Modeling

Anlotinib dihydrochloride exhibits species-dependent pharmacokinetic parameters that are quantitatively defined across preclinical models and human subjects. In humans, anlotinib demonstrates a prolonged terminal half-life of 96 ± 17 hours, supporting once-daily oral dosing in clinical protocols [1]. This extended half-life is notably longer than that observed in beagle dogs (22.8 ± 11.0 hours) and Sprague-Dawley rats (5.1 ± 1.6 hours) . Oral bioavailability ranges from 23–45% in rats to 47–74% in dogs [2]. For comparison, sunitinib exhibits a human half-life of approximately 40–60 hours, while sorafenib shows a half-life of approximately 25–48 hours .

Pharmacokinetics Half-life Oral bioavailability Translational research

Recommended Research and Industrial Applications for Anlotinib Dihydrochloride Based on Quantitative Differentiation Evidence


Preclinical Angiogenesis Research Requiring VEGFR2-Specific Pathway Dissection

Anlotinib dihydrochloride is optimally deployed in angiogenesis-focused studies where selective inhibition of VEGFR2 signaling is required with minimal confounding activity against Raf/MEK/ERK, EGFR, or HER2 pathways. Based on quantitative kinase profiling showing sub-nanomolar VEGFR2 potency (IC50 <1 nM) and minimal off-target inhibition at 2000 nM [1], researchers can confidently attribute observed anti-angiogenic effects to VEGFR2/3 blockade rather than polypharmacology. This selectivity profile makes anlotinib particularly suitable for mechanistic studies of VEGF-dependent endothelial cell proliferation, migration, and tube formation in HUVEC and other primary endothelial cell models.

In Vivo Xenograft Studies with Extended Dosing Schedules or Compound Conservation Requirements

For chronic in vivo efficacy studies, anlotinib dihydrochloride offers two quantifiable advantages over comparator TKIs: (1) effective antitumor dosing at 1.5–6 mg/kg daily—approximately 5- to 20-fold lower than the 20–100 mg/kg required for sunitinib, sorafenib, or pazopanib ; and (2) a favorable tolerability profile with reduced incidence of grade ≥3 adverse events that supports multi-week dosing protocols [2]. These features make anlotinib the rational choice for studies where compound supply is limited, where minimizing animal morbidity is prioritized, or where long-term anti-angiogenic effects (e.g., vascular normalization studies) are being investigated.

Translational Oncology Studies Modeling Third-Line NSCLC Therapeutic Settings

Anlotinib dihydrochloride is uniquely positioned for translational research focused on treatment-refractory NSCLC based on its validated Phase III clinical benefit in the third-line setting. The ALTER 0303 trial demonstrated a significant 3.33-month median OS improvement over placebo (9.63 vs 6.30 months; HR = 0.68, P = 0.002) [3]. This clinically meaningful survival benefit in heavily pretreated patients provides a robust efficacy benchmark that other multi-kinase inhibitors have not consistently achieved in comparable NSCLC populations [4]. Researchers developing patient-derived xenograft (PDX) models of refractory NSCLC or investigating mechanisms of resistance to anti-angiogenic therapy should prioritize anlotinib as the most clinically relevant tool compound for this indication.

Formulation Development and Salt Selection Studies

The dihydrochloride salt form of anlotinib, characterized by high aqueous solubility (96 mg/mL in water) and multiple identified polymorphs (at least seven crystalline forms) [5], provides a well-defined chemical entity for solid-state chemistry and formulation optimization research. Compared to poorly soluble free base forms of other TKIs (e.g., sorafenib with <1 mg/mL aqueous solubility) , anlotinib dihydrochloride enables aqueous-based formulation strategies that avoid solubilizing excipients known to confound pharmacokinetic and toxicological assessments. This salt form is also the clinically approved molecular entity, ensuring that preclinical formulation findings are directly translatable to clinical development pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anlotinib dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.